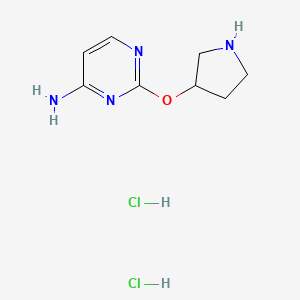

2-Pyrrolidin-3-yloxypyrimidin-4-amine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Pyrrolidin-3-yloxypyrimidin-4-amine;dihydrochloride” is a chemical compound with the CAS Number: 1159821-21-2 . It has a molecular weight of 164.21 . The compound is part of the pyrrolidine family, which is a class of compounds that have been widely used by medicinal chemists to develop treatments for various diseases .

Aplicaciones Científicas De Investigación

Synthesis and Utility in Organic Chemistry

Pyrrolidine derivatives, which include compounds related to 2-Pyrrolidin-3-yloxypyrimidin-4-amine;dihydrochloride, are crucial in organic synthesis due to their involvement in the formation of complex heterocyclic compounds. These derivatives are often prepared through condensation reactions of amines with carbonyl-containing compounds, leading to a wide array of functional derivatives. Such derivatives have applications ranging from solvents and intermediates to components of electrically conducting films and biologically active molecules (Anderson & Liu, 2000).

Neurotropic Activity

Research has also focused on the neurotropic activity of pyrrolidinyl pyrimidines, with studies demonstrating that certain derivatives can significantly impact motor activity in animal models. This highlights the potential of these compounds for developing treatments for neurological disorders (Zaliznaya et al., 2020).

Methodological Developments in Heterocyclic Chemistry

Methodological advancements have been made in the synthesis of 2,3-disubstituted pyrrolidines and piperidines, indicating the versatility of pyrrolidine derivatives in constructing complex heterocyclic systems. These methods allow for the introduction of various substituents into the pyrrolidine framework, enhancing the scope of their applications (Boto et al., 2001).

Direcciones Futuras

Pyrrolidine and pyrimidine derivatives, such as “2-Pyrrolidin-3-yloxypyrimidin-4-amine;dihydrochloride”, continue to be of interest in drug discovery due to their diverse biological activities . Future research may focus on the design and synthesis of new pyrrolidine compounds with different biological profiles .

Mecanismo De Acción

Target of Action

The primary targets of 2-Pyrrolidin-3-yloxypyrimidin-4-amine;dihydrochloride are kinases . Kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell cycle progression, cell growth, and signal transduction .

Mode of Action

This compound interacts with its kinase targets by inhibiting their activity . This inhibition can lead to changes in the signaling pathways regulated by these kinases, potentially leading to the induction of apoptosis (programmed cell death) in certain cells .

Biochemical Pathways

The compound affects the signaling pathways regulated by its kinase targets . These pathways are involved in various cellular processes, including cell growth, cell cycle progression, and apoptosis . The inhibition of these kinases can disrupt these processes, leading to the induction of apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of kinase activity and the disruption of cellular processes regulated by these kinases . This can lead to the induction of apoptosis in certain cells .

Propiedades

IUPAC Name |

2-pyrrolidin-3-yloxypyrimidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O.2ClH/c9-7-2-4-11-8(12-7)13-6-1-3-10-5-6;;/h2,4,6,10H,1,3,5H2,(H2,9,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTBVGYWPCYKQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC=CC(=N2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Fluoro-3-methylpyridin-2-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B2808759.png)

![N-benzyl-7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2808766.png)

![4-[(4-Ethyl-1-piperazinyl)methyl]-5,7-dimethyl-1-benzopyran-2-one](/img/structure/B2808770.png)

![3,4-dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2808773.png)

![2-Chloro-1-[3-(pyridin-4-ylmethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2808776.png)